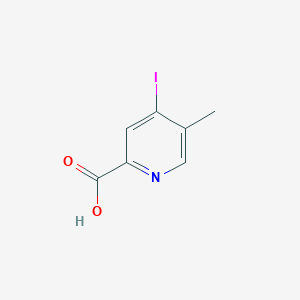

4-Iodo-5-methylpicolinic acid

Description

Historical Trajectories and Evolution of Picolinic Acid Chemistry

Picolinic acid, or pyridine-2-carboxylic acid, has been a subject of scientific inquiry for well over a century. Early research focused on its isolation and fundamental reactivity, with initial preparations often involving the oxidation of α-picoline. bldpharm.com Over the years, the understanding of picolinic acid's chemistry has evolved significantly. It is now recognized as a bidentate chelating agent for various metal ions, a property that underpins some of its biological roles. bldpharm.com Picolinic acid itself is a catabolite of the amino acid tryptophan. bldpharm.com The development of more sophisticated synthetic methods has allowed for the creation of a wide array of picolinic acid derivatives, enabling researchers to fine-tune the molecule's properties for specific applications.

Significance of Halogenated Pyridine (B92270) Carboxylic Acids in Contemporary Chemical Sciences

The introduction of halogen atoms into organic molecules, particularly into aromatic systems like pyridine, is a powerful strategy in medicinal and materials chemistry. nih.gov Halogenation can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. nih.gov In the context of pyridine carboxylic acids, halogenation can lead to the development of compounds with enhanced biological activity. nih.gov Furthermore, the carbon-halogen bond serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions to build more complex molecular architectures. This makes halogenated pyridine carboxylic acids valuable building blocks in organic synthesis. nih.gov

Positional Isomerism and Structural Specificity of 4-Iodo-5-methylpicolinic Acid within the Pyridine Carboxylic Acid Class

Pyridine carboxylic acids exist as three structural isomers: picolinic acid (2-carboxylic acid), nicotinic acid (3-carboxylic acid), and isonicotinic acid (4-carboxylic acid). chemscene.com this compound is a derivative of picolinic acid, meaning the carboxylic acid group is at the 2-position of the pyridine ring.

The specificity of its structure—an iodine atom at the 4-position and a methyl group at the 5-position—is critical to its chemical identity and potential function. The positions of these substituents are not arbitrary; they define the electronic distribution within the pyridine ring and the steric environment around the reactive sites. This precise arrangement distinguishes it from other isomers, such as 3-iodo-6-methylpicolinic acid or 5-iodopicolinic acid, each of which would exhibit different chemical and physical properties.

| Property | Value | Source |

| Chemical Formula | C₇H₆INO₂ | |

| Molecular Weight | 263.03 g/mol | |

| CAS Number | 1487221-92-0 |

Overview of Key Academic Research Domains Pertaining to this compound

While specific research focused exclusively on this compound is not extensively documented in publicly available literature, its structural motifs suggest its potential utility in several key research domains:

Medicinal Chemistry: As a halogenated picolinic acid derivative, this compound is a candidate for investigation in drug discovery programs. The picolinic acid scaffold is a known pharmacophore, and the iodo and methyl substituents could be tailored to interact with specific biological targets. Its structural similarity to other biologically active pyridine carboxylic acids suggests potential applications as an anti-inflammatory or antimicrobial agent.

Agrochemical Research: Halogenated aromatic compounds are a cornerstone of the agrochemical industry, with many herbicides and fungicides featuring these structures. The unique substitution pattern of this compound could impart novel biological activity against agricultural pests or weeds.

Organic Synthesis: The presence of an iodinated pyridine ring makes this compound a valuable intermediate for synthetic chemists. The carbon-iodine bond is particularly reactive in a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the facile introduction of diverse functional groups at the 4-position, enabling the construction of complex molecules.

Materials Science: Pyridine-based ligands are widely used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The specific geometry and electronic properties imparted by the iodo and methyl groups could lead to the formation of materials with unique structural and functional properties.

Structure

3D Structure

Properties

Molecular Formula |

C7H6INO2 |

|---|---|

Molecular Weight |

263.03 g/mol |

IUPAC Name |

4-iodo-5-methylpyridine-2-carboxylic acid |

InChI |

InChI=1S/C7H6INO2/c1-4-3-9-6(7(10)11)2-5(4)8/h2-3H,1H3,(H,10,11) |

InChI Key |

VDKBBXZBAHKKSU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C=C1I)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Route Development for 4 Iodo 5 Methylpicolinic Acid

Regioselective Synthesis of Iodinated Pyridine (B92270) Carboxylic Acid Precursors

The regioselective synthesis of iodinated pyridine carboxylic acids is a foundational aspect of obtaining specifically substituted pyridines like 4-iodo-5-methylpicolinic acid. Achieving regioselectivity in the functionalization of pyridine rings can be challenging due to the electronic nature of the heterocycle. nih.gov Direct iodination of substituted pyridines can often lead to a mixture of isomers, necessitating complex purification procedures.

A common strategy involves the use of pre-functionalized pyridine precursors where directing groups guide the electrophilic iodinating agent to the desired position. For instance, the strategic placement of activating or deactivating groups can significantly influence the outcome of the iodination reaction. While direct C-H functionalization is a powerful tool, its application for achieving a singular regiochemical outcome in pyridine synthesis can be problematic, often resulting in mixtures. nih.gov

Historically, the synthesis of such specific heterocyles relied on late-stage Minisci reactions to achieve better regioselectivity. nih.gov However, recent advancements have explored a reversal of this approach, employing Minisci-type reactions at earlier stages on native pyridine. nih.gov This can involve the use of blocking groups to control the position of functionalization. nih.gov

Direct Iodination Protocols and Optimization of Reaction Conditions

Direct iodination of aromatic compounds, including pyridine derivatives, offers a more atom-economical approach to introducing iodine. google.com However, these reactions require careful optimization of conditions to achieve high yields and regioselectivity. For the synthesis of iodo-substituted benzoic acids, which can share synthetic principles with picolinic acids, various iodinating systems have been investigated.

One established method involves the use of iodine in the presence of an oxidizing agent. For example, the iodination of 2-methylbenzoic acid to produce 5-iodo-2-methylbenzoic acid has been achieved using iodine and periodic acid in the presence of an acid catalyst. google.com However, this method can suffer from moderate yields and the formation of impurities, necessitating further purification. google.com Another approach utilizes iodine and iodic acid, with the molar ratios of the substrate to the iodinating agents being a critical parameter to control the extent of iodination. google.com The reaction is typically carried out in an aqueous acidic medium, which is advantageous for both cost and environmental reasons. google.com

The choice of acid, such as sulfuric, phosphoric, or methanesulfonic acid, can also influence the reaction's efficiency. google.com In some cases, the reaction is performed directly on the crude aqueous solution of the starting material from a previous industrial process. google.com To prevent the co-precipitation of unreacted iodine with the product, a reducing agent like sodium bisulfite can be added to the final reaction mixture. google.comgoogle.com

Multi-Step Synthetic Sequences for the Elaboration of this compound

The synthesis of complex molecules like this compound often necessitates multi-step sequences. These sequences allow for the gradual and controlled introduction of the required functional groups. A typical multi-step synthesis might involve the initial construction of a substituted pyridine ring, followed by the introduction of the carboxylic acid and iodine moieties.

While specific multi-step syntheses for this compound are not extensively detailed in the provided search results, general principles of multi-step synthesis involving carboxylic acids and their derivatives are highly relevant. youtube.comyoutube.com For instance, a synthetic sequence could start with a precursor molecule that is first functionalized to introduce a methyl group and then a carboxylic acid or its precursor. youtube.comyoutube.com This could be followed by a regioselective iodination step as described in the previous section. The conversion of a primary alcohol to a carboxylic acid using strong oxidizing agents like sodium dichromate in an acidic aqueous solution is a common transformation in such sequences. youtube.comyoutube.com

Derivatization Strategies from Related 5-Methylpicolinic Acid Analogues and Intermediates

The synthesis of this compound can also be approached through the derivatization of closely related 5-methylpicolinic acid analogues and intermediates. This strategy leverages the availability of starting materials that already possess some of the required structural features.

For example, starting with 5-methylpicolinic acid, the primary challenge lies in the regioselective introduction of the iodine atom at the 4-position. This can be a difficult transformation due to the directing effects of the existing substituents.

Alternatively, one could start with a precursor that can be converted to the picolinic acid moiety. For instance, the synthesis of 4-aminopyridine-2-carboxylic acid from Picloram involves the reduction of a chlorinated pyridine derivative. chemicalbook.com A similar strategy could potentially be adapted, starting with a suitable halogenated or otherwise functionalized 5-methylpyridine derivative that could be converted to the target molecule.

Another approach involves the functionalization of pyridine carboxylic acids through enzymatic or bio-catalytic methods. For example, regioselective hydroxylations of pyridine carboxylic acids have been demonstrated using microorganisms. researchgate.net While not a direct route to the iodo-derivative, this highlights the potential for selective functionalization of the pyridine ring that could be a step in a longer synthetic sequence.

Advanced Purification Techniques for Crystalline and Amorphous Forms of this compound and its Esters

The purification of the final product, this compound, and its ester derivatives is a critical step to ensure high purity, which is often a requirement for its intended applications. google.com Both crystalline and amorphous forms may be obtained, necessitating different purification strategies.

Recrystallization and Crystallization Protocols

Recrystallization is a powerful technique for purifying solid compounds. mt.com The process involves dissolving the impure solid in a suitable solvent at an elevated temperature and then allowing the solution to cool, leading to the formation of pure crystals while impurities remain in the mother liquor. mt.com The choice of solvent is crucial and is based on the compound's solubility at different temperatures, its inertness, and its volatility. mt.com

Chromatographic Separation and Refinement Methodologies

When recrystallization is not sufficient to achieve the desired purity, chromatographic techniques are employed. Column chromatography is a common method for the separation of components in a mixture. For the purification of 5-methoxyresorcinol, a related aromatic compound, column chromatography using silica (B1680970) gel with a mixture of dichloromethane (B109758) and ethyl acetate (B1210297) as the eluent was effective. scispace.com Similar systems could be adapted for the purification of this compound.

High-performance liquid chromatography (HPLC) is another powerful tool for both analytical assessment of purity and for preparative separation. The purity of compounds like 5-iodo-2-methylbenzoic acid has been determined by HPLC analysis. google.com

Chemical Reactivity and Mechanistic Investigation of Transformation Pathways

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine (B92270) Nucleus

The pyridine ring in 4-iodo-5-methylpicolinic acid is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. However, the substituents on the ring, namely the iodo and methyl groups, can influence the regioselectivity of such reactions. Conversely, the pyridine nucleus is activated towards nucleophilic aromatic substitution, a key reaction pathway for modifying the core structure.

Nucleophilic Aromatic Substitution of the Iodine Moiety

The iodine atom at the 4-position of the pyridine ring is a primary site for nucleophilic aromatic substitution (SNAr) reactions. The general mechanism for SNAr reactions involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. nih.gov In the context of this compound, the electron-withdrawing nitrogen atom in the pyridine ring helps to stabilize the negative charge of the Meisenheimer-type intermediate, facilitating the substitution process.

The reactivity of halogens as leaving groups in SNAr reactions typically follows the order F > Cl ≈ Br > I. nih.gov However, the specific reaction conditions and the nature of the nucleophile can influence this trend. For instance, in reactions of substituted N-methylpyridinium compounds with piperidine, the leaving group order was found to be different, highlighting the complexity of these transformations. nih.gov In the case of halogenated benzenes, the Gibbs free energy for nucleophilic aromatic ipso-substitution increases in the order I < Br < Cl < F, suggesting that iodine is a good leaving group in these systems. nih.gov This is attributed to the weaker carbon-iodine bond compared to other carbon-halogen bonds.

The nucleophilic substitution of the iodine atom in this compound can be achieved with a variety of nucleophiles, including amines, thiols, and alkoxides, providing a versatile route to a wide range of substituted picolinic acid derivatives. For example, the reaction with amines would yield 4-amino-5-methylpicolinic acid derivatives.

Carboxylic Acid Group Functionalizations and Derivatizations

The carboxylic acid group at the 2-position is a versatile handle for a wide array of chemical transformations, allowing for the synthesis of esters, amides, acyl halides, and anhydrides. These derivatizations are fundamental in various applications, including the synthesis of pharmaceuticals and agrochemicals. princeton.educhemimpex.com

Esterification Reactions and Their Mechanistic Aspects

Esterification of this compound can be readily achieved through several methods, with the Fischer-Speier esterification being a classic approach. organic-chemistry.org This acid-catalyzed reaction involves the condensation of the carboxylic acid with an alcohol. masterorganicchemistry.com The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comlibretexts.org The alcohol then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. masterorganicchemistry.com Subsequent proton transfer and elimination of a water molecule yield the ester. masterorganicchemistry.comlibretexts.org To drive the equilibrium towards the product, excess alcohol or removal of water is often employed. organic-chemistry.org

Alternative esterification methods that avoid the production of water and the reversibility of the Fischer esterification include the use of coupling reagents or the conversion of the carboxylic acid to a more reactive intermediate, such as an acyl chloride. organic-chemistry.org For instance, using a Dowex H+ cation-exchange resin with or without sodium iodide (NaI) has been shown to be an effective and environmentally friendly method for esterification under mild conditions. nih.gov

| Esterification Method | Reagents | Key Mechanistic Feature | Typical Conditions |

| Fischer-Speier Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Reversible acid-catalyzed nucleophilic acyl substitution. organic-chemistry.orgmasterorganicchemistry.com | Elevated temperatures, often with removal of water. google.commdpi.com |

| Dowex H+/NaI | Alcohol, Dowex H+ resin, NaI | Heterogeneous catalysis, mild conditions. nih.gov | Room temperature to 65 °C. nih.gov |

| From Acyl Halide | Alcohol, Acyl Halide | Nucleophilic acyl substitution on a highly reactive acyl halide. libretexts.org | Often in the presence of a base to neutralize HCl. pressbooks.pub |

Amidation and Peptide Coupling Methodologies

The formation of amides from this compound is a crucial transformation, often employed in the synthesis of biologically active molecules. researchgate.net The most direct method involves the reaction of the carboxylic acid with an amine, typically facilitated by a coupling reagent to activate the carboxylic acid. researchgate.net These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, promoting nucleophilic attack by the amine.

Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and various phosphonium (B103445) or uronium salts. The general principle involves the formation of a highly reactive activated ester or a similar intermediate in situ. researchgate.net For instance, a benziodoxole-based hypervalent iodine(III) compound has been demonstrated as an effective peptide coupling reagent. frontiersin.orgnih.gov The mechanism often involves the initial activation of the carboxylic acid by the coupling reagent, followed by nucleophilic attack from the amine to form a tetrahedral intermediate, which then collapses to the amide product. frontiersin.orgnih.gov

In solid-phase peptide synthesis (SPPS), Fmoc-protected amino acids can be coupled to a growing peptide chain, and this methodology can be applied to derivatives of this compound. nih.gov

Formation of Acyl Halides and Anhydrides

The carboxylic acid group of this compound can be converted to more reactive acyl halides, most commonly acyl chlorides. This is typically achieved by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orglibretexts.orgwikipedia.orgwikipedia.org The reaction with thionyl chloride proceeds by converting the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is a good leaving group, followed by nucleophilic attack of the chloride ion. libretexts.org

These acyl halides are highly reactive intermediates and serve as precursors for the synthesis of esters, amides, and anhydrides. libretexts.orgpressbooks.pub For example, the reaction of an acyl chloride with an alcohol yields an ester, and reaction with an amine yields an amide. libretexts.org

Acid anhydrides can be formed by reacting the acyl chloride of this compound with a carboxylate salt or by the dehydration of two molecules of the carboxylic acid, although the former method is generally more efficient. libretexts.org The reaction of an acyl chloride with a carboxylate anion is a nucleophilic acyl substitution where the carboxylate attacks the carbonyl carbon of the acyl chloride, leading to the displacement of the chloride ion. pressbooks.pub

Oxidative and Reductive Transformations of the Compound

The presence of both an electron-rich pyridine ring, a reducible iodine substituent, and an oxidizable methyl group suggests that this compound can undergo a variety of oxidative and reductive transformations. The specific reaction conditions and the nature of the oxidizing or reducing agent will determine the final products.

Potassium permanganate (B83412) (KMnO4), a strong oxidizing agent, is known to oxidize alkyl side chains on aromatic rings to carboxylic acids. masterorganicchemistry.com In the case of this compound, the methyl group at the 5-position is susceptible to oxidation. Under vigorous conditions, this could potentially lead to the formation of pyridine-4-iodo-2,5-dicarboxylic acid. The general mechanism for such oxidations often involves the abstraction of a hydrogen atom from the benzylic position, followed by further oxidation steps. masterorganicchemistry.com Picolinic acid and its derivatives have also been shown to promote the permanganate oxidation of other organic molecules, acting as catalysts in these processes. researchgate.net

Reductive transformations of this compound can target either the carboxylic acid group or the carbon-iodine bond. The reduction of carboxylic acids typically requires strong reducing agents like lithium aluminum hydride (LiAlH4). However, sodium borohydride (B1222165) (NaBH4), a milder reducing agent, can reduce carboxylic acids that have been converted to their corresponding methyl esters. researchgate.netorganic-chemistry.org This two-step procedure, involving esterification followed by reduction, would yield (4-iodo-5-methylpyridin-2-yl)methanol. It is noteworthy that sodium borohydride is generally not capable of reducing amides or nitriles under standard conditions. masterorganicchemistry.com

Another significant reductive pathway is the dehalogenation of the carbon-iodine bond. Reductive deiodination of iodinated tyrosine derivatives is a known biological process catalyzed by enzymes like iodotyrosine deiodinase. nih.govresearchgate.net In a laboratory setting, photochemical methods can be employed to induce the homolytic cleavage of the carbon-iodine bond in halogenated pyrimidines, leading to the release of iodine. nih.gov This process involves the formation of a radical intermediate.

The following table summarizes potential oxidative and reductive transformations of this compound based on the reactivity of its functional groups.

| Transformation | Reagent/Condition | Potential Product |

| Oxidation | ||

| Oxidation of methyl group | Potassium permanganate (KMnO₄) | Pyridine-4-iodo-2,5-dicarboxylic acid |

| Reduction | ||

| Reduction of carboxylic acid (via ester) | 1. Methanol/Acid (Esterification) 2. Sodium Borohydride (NaBH₄) | (4-iodo-5-methylpyridin-2-yl)methanol |

| Reductive deiodination | Photochemical conditions | 5-methylpicolinic acid |

Reaction Mechanisms of Concerted and Stepwise Processes Involving this compound

The reaction mechanisms involving this compound can be broadly categorized as either concerted, where bond breaking and formation occur in a single step, or stepwise, which involve the formation of one or more intermediates. udel.eduwikipedia.org

Concerted Mechanisms:

Pericyclic reactions are a prime example of concerted processes and are characterized by a cyclic transition state. wikipedia.orglibretexts.orgebsco.com While specific pericyclic reactions involving this compound are not extensively documented, the principles of these reactions can be applied. For instance, the thermal decarboxylation of certain carboxylic acids, particularly β-keto acids, proceeds through a concerted cyclic transition state. masterorganicchemistry.com Although this compound is not a β-keto acid, the thermal decarboxylation of picolinic acid itself is a well-studied reaction known as the Hammick reaction. nih.govwikipedia.org This reaction, when carried out in the presence of a carbonyl compound, involves the concerted loss of carbon dioxide to form a reactive intermediate. nih.govwikipedia.org

The general mechanism for thermal decarboxylation of many carboxylic acids can, however, also proceed through stepwise mechanisms involving radical or ionic intermediates. stackexchange.com

Stepwise Mechanisms:

Stepwise mechanisms are characterized by the formation of intermediates, such as carbocations, carbanions, or radicals. Nucleophilic aromatic substitution (SNAr) is a common stepwise reaction for halopyridines. sci-hub.sequimicaorganica.org In the case of this compound, the iodine atom can act as a leaving group. The reaction is facilitated by the electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group, which can stabilize the negatively charged intermediate (Meisenheimer complex) formed upon nucleophilic attack. nih.govnih.gov The reactivity of halopyridines in SNAr reactions often follows the trend I > Br > Cl > F for the leaving group, making the iodo-substituted compound particularly reactive. sci-hub.se The reaction of 4-iodopyridine (B57791) with various nucleophiles, such as thiolates and alkoxides, proceeds via this stepwise mechanism to yield the corresponding substituted pyridines. sci-hub.se

Photochemical deiodination represents another stepwise process. The absorption of UV light can lead to the homolytic cleavage of the C-I bond, generating a pyridyl radical and an iodine radical. nih.gov This radical intermediate can then abstract a hydrogen atom from the solvent or another molecule to yield 5-methylpicolinic acid.

The table below outlines potential concerted and stepwise reaction mechanisms for this compound.

| Reaction Type | Mechanism Type | Key Features | Potential Reaction |

| Decarboxylation | Concerted (Hammick-type) | Cyclic transition state, loss of CO₂ | Reaction with a ketone to form a pyridyl carbinol |

| Nucleophilic Aromatic Substitution | Stepwise (SNAr) | Formation of a Meisenheimer intermediate, loss of iodide | Reaction with a nucleophile (e.g., methoxide) to replace the iodine atom |

| Photochemical Deiodination | Stepwise (Radical) | Homolytic cleavage of the C-I bond, formation of a pyridyl radical | Formation of 5-methylpicolinic acid upon UV irradiation |

Uncharted Territory: The Coordination Chemistry of this compound Remains Largely Unexplored

Despite the extensive research into the coordination chemistry of picolinic acid and its derivatives, the specific compound this compound remains a notable enigma in the scientific literature. A thorough review of available chemical databases and scholarly articles reveals a significant gap in the understanding of its behavior as a ligand in metal complexes. To date, no published studies appear to have focused on the synthesis, structural elucidation, or coordination properties of metal complexes involving this particular substituted picolinic acid.

The absence of experimental data means that the coordination chemistry of this compound can only be discussed in hypothetical terms, drawing parallels from the well-documented behavior of related picolinic acid derivatives. Picolinic acid and its analogues are well-known for their versatile coordinating abilities, typically acting as bidentate chelating agents through the nitrogen atom of the pyridine ring and the oxygen atom of the carboxylate group. The nature and position of substituents on the pyridine ring are known to significantly influence the electronic properties and steric environment of the ligand, which in turn affects the stability, geometry, and reactivity of the resulting metal complexes.

However, without specific research on this compound, any discussion on its monodentate, bidentate, or polydentate capabilities, the specific contributions of its donor sites, or the influence of the iodo and methyl groups on its coordination geometry with various metal ions remains purely speculative. There is no available information on its complexation with first-row transition metals, lanthanides, or heavy metals. Consequently, no data tables of its metal complexes can be provided.

The lack of research into the coordination chemistry of this compound presents a clear and open area for future investigation. Such studies would be invaluable in expanding the fundamental understanding of ligand design and its impact on the properties of coordination compounds.

Coordination Chemistry and Complexation with Metal Centers

Formation of Coordination Polymers and Supramolecular Architectures

Currently, there is a lack of specific published research detailing the formation of coordination polymers or extensive supramolecular architectures involving 4-Iodo-5-methylpicolinic acid as a primary ligand. While the broader class of picolinic acid derivatives is known to form such structures, the specific influence of the 4-iodo and 5-methyl substituents on the self-assembly processes and the resulting crystal packing has not been documented in the available scientific literature.

The formation of coordination polymers is dependent on the ability of the ligand to bridge multiple metal centers. Picolinic acid itself can act as a bidentate chelating ligand through its nitrogen and oxygen atoms. For it to form a polymer, it would need to adopt a bridging coordination mode, or be used in conjunction with other bridging ligands. The electronic and steric effects of the iodo and methyl groups in this compound would be expected to play a role in directing the assembly of such polymeric or supramolecular structures. For instance, the iodine atom could potentially participate in halogen bonding, a directional intermolecular interaction that can be exploited in crystal engineering to build up larger architectures. However, without experimental data, any discussion on the specific architectures formed remains speculative.

Thermodynamic and Kinetic Stability of Metal-4-Iodo-5-methylpicolinate Complexes

Kinetic stability, which refers to the rate at which a complex undergoes ligand exchange or decomposition, is also a critical parameter. This is influenced by factors such as the electronic configuration of the metal ion and the steric properties of the ligand. The presence of the methyl and iodo substituents would be expected to influence the rates of ligand association and dissociation.

Without specific experimental data for this compound, a quantitative discussion of the thermodynamic and kinetic stability of its metal complexes is not possible. Such data would require dedicated studies involving techniques like potentiometric or spectrophotometric titrations for thermodynamic constants and stopped-flow or NMR spectroscopy for kinetic parameters.

Theoretical and Computational Investigations of Structure and Reactivity

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic properties that govern a molecule's behavior.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 4-Iodo-5-methylpicolinic acid, DFT calculations would be employed to determine its optimized molecular geometry, electron density distribution, and other key electronic properties. These calculations are crucial for predicting the molecule's stability and reactivity. nih.govfrontiersin.org Despite the widespread use of DFT for studying pyridine (B92270) derivatives, specific studies on this compound are not currently available in the literature. rsc.orgymerdigital.comdergipark.org.tr

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. nih.govinformaticsjournals.co.in A smaller gap generally indicates higher reactivity. nih.gov Analysis of the spatial distribution of these orbitals in this compound would reveal the likely sites for nucleophilic and electrophilic attack. While this analysis is common for picolinic acid derivatives, no specific HOMO-LUMO data for this compound has been published. researchgate.net

Computational Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Computational methods can accurately predict spectroscopic data, which is invaluable for identifying and characterizing new compounds. For this compound, theoretical calculations could generate predicted vibrational (infrared and Raman) spectra and Nuclear Magnetic Resonance (NMR) chemical shifts. libretexts.orgnih.govyoutube.comunits.itkhanacademy.org These theoretical spectra would serve as a powerful tool for interpreting experimental data and confirming the compound's structure. Currently, there are no published computational predictions of the spectroscopic parameters for this compound.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment. nih.gov An MD simulation of this compound would reveal its preferred conformations in different solvents or in the solid state. This information is crucial for understanding its physical properties and how it might interact with biological targets. To date, no molecular dynamics or conformational analysis studies specifically on this compound have been reported.

Theoretical Modeling of Reaction Mechanisms and Transition States in Organic Transformations

Computational modeling can elucidate the step-by-step pathways of chemical reactions, including the identification of transient intermediates and transition states. For this compound, theoretical modeling could be used to investigate its synthesis or its participation in various organic reactions, such as the Hammick reaction, which is characteristic of picolinic acids. wikipedia.orgwikipedia.org Such studies would provide a deeper understanding of the reaction kinetics and thermodynamics. However, the literature lacks any theoretical modeling of reaction mechanisms involving this compound.

Investigation of Non-Linear Optical (NLO) Properties

Molecules with significant non-linear optical (NLO) properties have potential applications in optoelectronics and photonics. rsc.orgymerdigital.comnih.govnih.gov Computational methods, particularly DFT, can be used to calculate the hyperpolarizability of a molecule, which is a measure of its NLO response. pku.edu.cn An investigation into the NLO properties of this compound would determine its potential for such applications. At present, there are no published studies on the NLO properties of this specific compound.

Advanced Spectroscopic and Crystallographic Characterization

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction (XRD) is a powerful non-destructive technique for determining the arrangement of atoms within a crystal. carleton.edu By analyzing the angles and intensities of diffracted X-ray beams, researchers can produce a three-dimensional model of the electron density of a molecule, revealing precise bond lengths, bond angles, and intermolecular interactions. carleton.eduyoutube.com

Single-crystal X-ray diffraction (SC-XRD) provides the most precise and detailed structural information for a crystalline compound. bruker.com For 4-Iodo-5-methylpicolinic acid, a suitable single crystal would be mounted and exposed to a monochromatic X-ray beam. The resulting diffraction pattern allows for the determination of the unit cell parameters and the exact position of each atom in the crystal lattice. youtube.com This analysis would reveal the planarity of the pyridine (B92270) ring, the orientation of the carboxylic acid group relative to the ring, and the specific C-I, C-C, and C-N bond lengths and angles.

Furthermore, SC-XRD elucidates the crystal packing, showing how individual molecules of this compound interact with each other in the solid state. This includes identifying intermolecular forces such as hydrogen bonding (e.g., between carboxylic acid groups) and potential halogen bonding involving the iodine atom. While specific crystallographic data for this compound is not publicly available, the table below illustrates the typical parameters obtained from such an analysis.

Table 1: Illustrative Single-Crystal XRD Data Parameters This table presents the type of data obtained from a single-crystal XRD experiment, not the actual experimental data for this compound.

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. researchgate.net |

| Space Group | Defines the set of symmetry operations for the unit cell. |

| a, b, c (Å) | The dimensions of the unit cell edges. researchgate.net |

| α, β, γ (°) | The angles between the unit cell axes. |

| V (ų) | The volume of the unit cell. researchgate.net |

| Z | The number of molecules per unit cell. |

| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C-I, C=O, O-H). |

| Bond Angles (°) | Angles formed by three connected atoms (e.g., O-C=O). |

Powder X-ray diffraction (PXRD) is used to analyze a polycrystalline sample, which consists of many small, randomly oriented crystallites. youtube.com The resulting diffraction pattern is a one-dimensional plot of intensity versus diffraction angle (2θ). researchgate.net PXRD is primarily used for phase identification by comparing the experimental pattern to a database of known patterns. govinfo.gov For a newly synthesized batch of this compound, PXRD can confirm its phase purity. researchgate.net Any significant deviation from a reference pattern would indicate the presence of impurities or a different crystalline form (polymorph). Polymorphism, the ability of a compound to exist in multiple crystal structures, can be effectively studied using PXRD, as each polymorph will produce a unique diffraction pattern. youtube.com

Vibrational Spectroscopy for Functional Group Identification and Coordination Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups, as each group has characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. hilarispublisher.com The FT-IR spectrum of this compound is expected to show several characteristic absorption bands corresponding to its functional groups. The carboxylic acid group would be particularly prominent, exhibiting a broad O-H stretching band and a sharp C=O (carbonyl) stretching band. frontiersin.orgresearchgate.net The aromatic pyridine ring would also display characteristic C=C and C-N stretching vibrations, as well as C-H bending modes.

Table 2: Expected FT-IR Vibrational Bands for this compound Based on typical frequencies for the functional groups present.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O stretch | 1700-1725 |

| Pyridine Ring | C=C / C=N stretch | 1400-1600 |

| Methyl Group | C-H stretch | 2850-2960 |

| Carbon-Iodine | C-I stretch | 500-600 |

Raman spectroscopy is a complementary technique to FT-IR. It involves inelastic scattering of monochromatic light, usually from a laser. nih.gov While FT-IR is sensitive to vibrations that change the molecule's dipole moment, Raman spectroscopy is sensitive to vibrations that change the polarizability. For this compound, vibrations of the pyridine ring and the C-I bond are expected to be strong in the Raman spectrum. researchgate.netnih.gov The symmetrical vibrations of the aromatic ring, which might be weak in the FT-IR spectrum, often produce strong Raman signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. It provides information on the chemical environment, connectivity, and number of different types of protons and carbon atoms. rsc.org

For this compound, ¹H NMR would provide key information. There would be two distinct signals in the aromatic region for the two non-equivalent protons on the pyridine ring. Their chemical shifts and coupling patterns would confirm their positions relative to the nitrogen atom and the iodo and methyl substituents. A singlet would be expected for the methyl (CH₃) protons, and a broad singlet for the acidic proton of the carboxylic acid group.

¹³C NMR spectroscopy would show seven distinct signals, corresponding to the seven carbon atoms in the molecule (five in the ring, one in the methyl group, and one in the carboxyl group). The chemical shift of each carbon would depend on its local electronic environment. For instance, the carboxyl carbon would appear at a significantly downfield shift (around 165-175 ppm), while the methyl carbon would be found far upfield.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm Predicted values are based on analysis of similar structures like picolinic acid and substituted pyridines. chemicalbook.comchemicalbook.com

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H | ~13.0 | broad singlet | Carboxylic acid proton (COOH) |

| ¹H | 8.0 - 8.5 | singlet | Proton at C6 (adjacent to N) |

| ¹H | 7.5 - 8.0 | singlet | Proton at C3 |

| ¹H | ~2.4 | singlet | Methyl protons (CH₃) |

| ¹³C | 165 - 175 | - | Carboxylic acid carbon (COOH) |

| ¹³C | 145 - 155 | - | C2 and C6 of the pyridine ring |

| ¹³C | 120 - 140 | - | C3 and C5 of the pyridine ring |

| ¹³C | ~100 | - | C4 of the pyridine ring (bearing iodine) |

| ¹³C | 15 - 25 | - | Methyl carbon (CH₃) |

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to elucidate its structure by analyzing the fragmentation pattern of its molecular ion. For this compound, with a molecular formula of C₇H₆INO₂ and a molecular weight of approximately 263.03 g/mol , various mass spectrometry methods can be employed. chemscene.com

Molecular Ion Peak Determination:

In a typical mass spectrum, the molecular ion peak (M⁺) is one of the most significant pieces of information. For this compound, this peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, allowing for the confirmation of the elemental composition.

Expected Fragmentation Pattern:

The fragmentation of the this compound molecular ion under electron ionization (EI) would likely proceed through several characteristic pathways. The presence of the iodine atom, the carboxylic acid group, and the methyl-substituted pyridine ring will dictate the observed fragment ions. Key anticipated fragmentation steps include:

Loss of a hydroxyl radical (•OH): This is a common fragmentation for carboxylic acids, leading to the formation of an acylium ion.

Loss of a carboxyl group (•COOH): Decarboxylation is another typical fragmentation pathway for carboxylic acids.

Loss of an iodine atom (•I): The carbon-iodine bond can cleave, resulting in a significant fragment ion.

Cleavage of the methyl group (•CH₃): Loss of the methyl radical from the pyridine ring is also a plausible fragmentation.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| Technique | Expected m/z of Molecular Ion (M⁺) | Predicted Key Fragment Ions (m/z) | Interpretation of Fragments |

| Electron Ionization-Mass Spectrometry (EI-MS) | ~263 | [M-OH]⁺, [M-COOH]⁺, [M-I]⁺, [M-CH₃]⁺ | Loss of hydroxyl radical, carboxyl group, iodine atom, and methyl radical respectively. |

| High-Resolution Mass Spectrometry (HRMS) | ~262.9443 | - | Provides high-accuracy mass for elemental composition confirmation. |

Elemental Microanalysis for Stoichiometric Validation

Elemental microanalysis is a fundamental technique used to determine the mass percentages of the constituent elements in a sample. This analysis is crucial for validating the stoichiometry of a newly synthesized compound like this compound and confirming its empirical and molecular formula.

For this compound (C₇H₆INO₂), the theoretical elemental composition can be calculated based on its atomic constituents and their atomic weights. An experimental analysis would then be performed, and the results would be compared to the theoretical values. A close correlation between the experimental and theoretical percentages, typically within a ±0.4% margin, provides strong evidence for the purity and correct elemental composition of the compound.

Interactive Data Table: Theoretical vs. Expected Experimental Elemental Analysis for this compound

| Element | Theoretical Mass % | Expected Experimental Mass % Range |

| Carbon (C) | 31.96% | 31.56% - 32.36% |

| Hydrogen (H) | 2.30% | 1.90% - 2.70% |

| Iodine (I) | 48.25% | 47.85% - 48.65% |

| Nitrogen (N) | 5.32% | 4.92% - 5.72% |

| Oxygen (O) | 12.17% | 11.77% - 12.57% |

The successful application of both mass spectrometry and elemental microanalysis provides a robust and comprehensive characterization of this compound, confirming its molecular weight, elucidating its structural features through fragmentation, and validating its elemental stoichiometry. These data are essential for any further investigation or application of this compound in scientific research.

Applications in Advanced Chemical Synthesis, Materials Science, and Catalysis

Utilization as a Key Reagent in Complex Organic Synthesis

4-Iodo-5-methylpicolinic acid serves as a crucial reagent in the field of complex organic synthesis. Its inherent functionalities allow for a variety of chemical modifications, making it a valuable starting material or intermediate for the construction of intricate molecular architectures. nih.govnih.gov The presence of the iodine atom, for instance, opens the door to numerous cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The carboxylic acid group provides a handle for amide bond formation and other derivatizations, while the methyl group and the pyridine (B92270) ring itself can influence the molecule's reactivity and physical properties. nih.gov The strategic placement of these groups on the pyridine scaffold makes it a pre-designed building block for creating larger, more complex target molecules with desired functionalities.

Role in the Synthesis of Agrochemical and Pharmaceutical Intermediates

The pyridine ring is a common structural motif in many biologically active compounds, including those with applications in agriculture and medicine. researchgate.net Consequently, this compound and its derivatives are important intermediates in the synthesis of novel agrochemicals and pharmaceuticals. researchgate.netresearchgate.netgoogle.com The ability to functionalize the pyridine ring at various positions through reactions involving the iodo and carboxylic acid groups allows for the systematic modification of a molecule's structure to optimize its biological activity. For example, the core structure provided by this compound can be elaborated into more complex molecules that are then screened for potential use as herbicides, insecticides, fungicides, or as therapeutic agents. researchgate.netresearchgate.net

Precursor in the Development of Coordination Polymers and Metal-Organic Frameworks

In the field of materials science, this compound and similar picolinic acid derivatives act as organic linkers in the construction of coordination polymers and metal-organic frameworks (MOFs). nih.govmdpi.comrsc.org These materials are formed by the self-assembly of metal ions or clusters with organic ligands, creating highly ordered, porous structures. The carboxylic acid group of this compound can coordinate with metal centers, while the pyridine nitrogen can also participate in coordination, leading to the formation of extended networks. nih.govmdpi.com The presence of the iodo and methyl groups can influence the resulting framework's topology, pore size, and surface properties, which are critical for applications such as gas storage, separation, and catalysis. rsc.orgresearchgate.net The ability to tune these properties by modifying the organic linker makes this compound a valuable precursor for designing new functional materials. mdpi.com

Catalytic Applications of this compound and its Metal Complexes

Both this compound and its metal complexes exhibit significant catalytic activity in various chemical transformations. rsc.orguni-regensburg.de The versatility of the molecule allows it to function in different catalytic roles, from homogeneous catalysis to organocatalysis.

Homogeneous Catalysis

Metal complexes derived from this compound are effective catalysts in homogeneous catalysis. rsc.org The picolinate (B1231196) ligand can chelate to a metal center through both the nitrogen atom of the pyridine ring and the oxygen atom of the carboxylate group, forming a stable complex. nih.gov This chelation can modulate the electronic and steric properties of the metal center, thereby influencing its catalytic activity and selectivity in reactions such as cross-coupling, carbonylation, and oxidation. rsc.orgresearchgate.net The iodo-substituent on the pyridine ring can also participate in or influence catalytic cycles, for instance, by undergoing oxidative addition to a metal center. mdpi.com

Organocatalysis and Brønsted-Acid Catalysis

The carboxylic acid functionality of this compound allows it to act as a Brønsted acid catalyst. rsc.orgnih.govyoutube.com In this role, it can protonate substrates, thereby activating them towards nucleophilic attack. youtube.com This type of catalysis is a key principle in many organic reactions. chemrxiv.org The acidity of the carboxylic acid can be tuned by the electronic effects of the iodo and methyl substituents on the pyridine ring. Furthermore, the pyridine nitrogen can act as a Lewis base, potentially leading to bifunctional catalysis where both the acidic and basic sites of the molecule are involved in the catalytic process. chemrxiv.org

Mechanistic Investigations of Catalytic Cycles (e.g., Oxidative Addition, Carbonylation)

The study of catalytic cycles involving this compound and its derivatives provides valuable insights into reaction mechanisms. mugberiagangadharmahavidyalaya.ac.in A key step in many catalytic cycles, particularly those involving palladium catalysts, is oxidative addition. wikipedia.orgslideshare.netlibretexts.org In this process, a low-valent metal center inserts into a carbon-iodine bond, leading to an increase in the metal's oxidation state. mugberiagangadharmahavidyalaya.ac.inwikipedia.org The reactivity of the C-I bond in this compound makes it a suitable substrate for studying the kinetics and mechanism of oxidative addition. mugberiagangadharmahavidyalaya.ac.in

Carbonylation reactions, which involve the introduction of a carbonyl group into a molecule, are another important area where this compound can play a role. researchgate.netresearchgate.netrsc.org Palladium-catalyzed carbonylation of aryl iodides is a well-established method for synthesizing carboxylic acids, esters, and amides. researchgate.net Mechanistic studies of these reactions often involve investigating the migratory insertion of carbon monoxide into a metal-carbon bond, a fundamental step in the catalytic cycle. libretexts.org

Interactive Data Table: Properties of Picolinic Acid Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1487221-92-0 | C₇H₆INO₂ | 263.03 |

| 4-Methylpicolinic acid | 4021-08-3 | C₇H₇NO₂ | 137.14 |

| 5-Iodopicolinic acid | 32046-43-8 | C₆H₄INO₂ | 249.01 |

| (2R, 4R)-4-methyl-2-piperidinecarboxylic acid | Not Available | C₇H₁₃NO₂ | 143.18 |

Application as a Chemical Tool in Biological Imaging Probe Development

The development of molecular imaging probes is a multidisciplinary field that relies on chemistry to create molecules that can visualize biological processes in real-time. chempep.com These probes typically consist of a targeting moiety and a signaling component, such as a fluorophore or a radionuclide.

While no specific biological imaging probes derived directly from this compound are extensively documented in peer-reviewed literature, its structural features suggest its potential as a precursor or intermediate in this area. The picolinic acid scaffold is known to be a good chelator for various metal ions, a property that is fundamental for certain imaging modalities like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). nih.gov

The iodine atom on the pyridine ring could serve multiple purposes. It can act as a site for further functionalization through cross-coupling reactions, allowing for the attachment of targeting biomolecules or fluorescent tags. uwindsor.canih.gov Furthermore, the iodine atom itself can be a target for radioiodination.

Strategies for Radiolabeling and Isotopic Tracing in Research

Radiolabeling is the process of incorporating a radioactive isotope into a molecule, which can then be used for imaging or as a tracer in biological studies. The iodine atom in this compound makes it a candidate for radioiodination, the process of introducing a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I) into the molecule.

Several general strategies for radioiodination could theoretically be applied to this compound:

Iodine-for-Iodine Exchange: This method involves the exchange of the stable ¹²⁷I atom with a radioactive iodine isotope. This reaction is often facilitated by heat or a catalyst.

Electrophilic Radioiodination: This is a common method where an electrophilic source of radioiodine is reacted with an activated aromatic ring. However, since this compound already contains an iodine atom, this method would be more applicable to a precursor molecule without the iodine.

Nucleophilic Radioiodination: In some cases, a leaving group on the aromatic ring can be displaced by a nucleophilic radioiodide. The existing iodo group on this compound is not an ideal leaving group for this type of reaction under standard conditions.

Via Organometallic Precursors: A common and efficient method for radioiodination involves the use of organometallic precursors, such as organostannanes or organoboranes. A precursor to this compound could be synthesized with a trialkylstannyl or boronic acid ester group at the 4-position, which could then be readily converted to the radioiodinated compound.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1487221-92-0 | chemscene.com |

| Molecular Formula | C₇H₆INO₂ | chemscene.com |

| Molecular Weight | 263.03 g/mol | chemscene.com |

Mechanistic Insights into Biochemical Interactions and Pathways

Investigation of Molecular Recognition and Binding Properties within Biochemical Systems

Molecular recognition is a fundamental process in biology, and the ability of 4-Iodo-5-methylpicolinic acid to participate in specific non-covalent interactions is key to its biochemical profile.

The iodine atom at the 4-position of the pyridine (B92270) ring is a significant contributor to the molecule's binding properties through the formation of halogen bonds. Halogen bonding is a highly directional, non-covalent interaction between a halogen atom (in this case, iodine) and a Lewis base, such as an oxygen or nitrogen atom. nih.govmdpi.com This interaction arises from the anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential, known as a σ-hole, on the outermost portion of the halogen. mdpi.com

Studies on analogous iodo-substituted aromatic compounds have demonstrated the formation of various types of halogen bonds, including C–I⋯O, C–I⋯N, and C–I⋯π interactions. mdpi.com In the context of this compound, the iodine atom can act as a halogen bond donor, interacting with electron-rich sites in biological macromolecules like proteins and nucleic acids. For instance, the iodine could form a halogen bond with the carbonyl oxygen of a peptide backbone or the nitrogen atom of a heterocyclic side chain of an amino acid. The strength of these interactions is influenced by the nature of the halogen bond acceptor and the chemical environment. The presence of electron-withdrawing groups can enhance the positive character of the σ-hole, thereby strengthening the halogen bond. nih.gov

Table 1: Potential Halogen Bond Interactions of this compound

| Halogen Bond Donor | Potential Halogen Bond Acceptor (in biomolecules) | Type of Interaction |

| Iodine (on the pyridine ring) | Carbonyl oxygen (peptide backbone, amino acid side chains) | C–I⋯O |

| Iodine (on the pyridine ring) | Nitrogen (amino acid side chains like histidine, tryptophan) | C–I⋯N |

| Iodine (on the pyridine ring) | Aromatic rings (amino acid side chains like phenylalanine, tyrosine) | C–I⋯π |

This table illustrates the potential halogen bonding interactions based on the known behavior of similar iodo-aromatic compounds.

The picolinic acid moiety of this compound is a well-known chelating agent, capable of coordinating with various metal ions that are essential for biological processes. The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can act as ligands, forming stable complexes with metal ions such as zinc (Zn²⁺), iron (Fe²⁺/Fe³⁺), and copper (Cu²⁺). nih.gov

The chelation process involves the formation of multiple coordinate bonds between the metal ion and the ligand, resulting in a stable, ring-like structure known as a chelate. The stability of these metal complexes is dependent on several factors, including the nature of the metal ion, the pH of the medium, and the presence of other competing ligands. The substituents on the picolinic acid ring, namely the iodo and methyl groups, can modulate the electron density of the ring system, thereby influencing the coordination properties of the nitrogen atom and the acidity of the carboxylic acid. This, in turn, affects the stability and geometry of the resulting metal complexes.

Table 2: Potential Metal Ion Chelation by this compound

| Metal Ion | Potential Coordination Sites | Biological Relevance of Metal Ion |

| Zinc (Zn²⁺) | Pyridine Nitrogen, Carboxylate Oxygen | Enzyme catalysis, structural component of proteins |

| Iron (Fe²⁺/Fe³⁺) | Pyridine Nitrogen, Carboxylate Oxygen | Oxygen transport, electron transfer, enzymatic reactions |

| Copper (Cu²⁺) | Pyridine Nitrogen, Carboxylate Oxygen | Redox reactions, enzyme cofactor |

This table outlines the potential for this compound to chelate biologically important metal ions, a characteristic feature of picolinic acids.

General Influence on Metabolic Pathways and Molecular Processes (without specific therapeutic outcomes)

The introduction of this compound into a biological system can lead to interactions with various metabolic pathways and molecular processes, independent of any specific therapeutic effect.

The structural similarity of this compound to endogenous molecules can lead to interactions with enzymes and co-factors. Picolinic acid derivatives have been shown to interact with various enzymes. For example, certain substituted picolinic acids have been found to inhibit the activity of enzymes such as dopamine (B1211576) β-hydroxylase. nih.gov The mechanism of such interactions can involve the molecule acting as a competitive or non-competitive inhibitor, binding to the active site or an allosteric site of the enzyme. The binding can be driven by a combination of interactions, including hydrogen bonding, hydrophobic interactions, and, in the case of this compound, halogen bonding.

The chelation of metal ion co-factors is another important mechanism through which this compound can influence enzyme activity. Many enzymes require metal ions for their catalytic function, and the sequestration of these essential metals by this compound can lead to a loss of enzyme activity.

Structure-Activity Relationships at the Molecular Level (excluding specific biological activity or efficacy)

The concept of structure-activity relationship (SAR) helps in understanding how the chemical structure of a molecule influences its interactions at the molecular level. nih.govkcl.ac.uknih.govfrontiersin.org For this compound, the key structural features that determine its molecular interactions are the pyridine ring, the carboxylic acid group, the iodine atom, and the methyl group.

Pyridine Ring and Carboxylic Acid: This picolinic acid core is primarily responsible for the chelation of metal ions and for forming hydrogen bonds through its carboxylic acid group. The nitrogen atom in the pyridine ring also acts as a hydrogen bond acceptor.

By systematically modifying these functional groups, it is possible to modulate the molecular interactions of this compound. For instance, replacing the iodine with other halogens could alter the strength of halogen bonding, while changing the position or nature of the alkyl group could fine-tune the steric and electronic properties of the molecule.

Future Research Directions and Emerging Paradigms for 4 Iodo 5 Methylpicolinic Acid

Innovations in Green and Sustainable Synthetic Methodologies

Traditional synthetic routes for picolinic acids often involve harsh conditions, such as the permanganate (B83412) oxidation of α-picoline. orgsyn.org The future of synthesizing 4-Iodo-5-methylpicolinic acid lies in the adoption of green and sustainable chemistry principles. mdpi.com This involves a shift towards methodologies that reduce waste, minimize energy consumption, and utilize environmentally benign reagents and solvents. mdpi.com

Key areas for innovation include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to dramatically reduce reaction times and improve yields in the synthesis of various pyridine (B92270) derivatives. nih.govresearchgate.net Applying MAOS to the synthesis of this compound could offer a more energy-efficient and rapid production method compared to conventional heating. researchgate.net

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, enhanced safety, and potential for scalability. Developing a flow-based synthesis for this compound would align with modern, sustainable pharmaceutical manufacturing practices.

Biocatalysis: The use of enzymes for chemical transformations is a cornerstone of green chemistry. acs.org Research into nitrilase enzymes, which can convert nitriles to carboxylic acids, could provide a biocatalytic route to picolinic acid derivatives from readily available nitrile precursors. researchgate.net Exploring enzymes for regioselective iodination or methylation would represent a significant advancement.

Green Solvents: Moving away from volatile organic compounds (VOCs) towards greener alternatives like water, ionic liquids, or supercritical fluids is crucial. mdpi.com Research has demonstrated the successful synthesis of pyridine derivatives in water under microwave irradiation and the use of ionic liquids as both solvent and catalyst. mdpi.comresearchgate.net

Table 1: Comparison of Conventional vs. Green Synthesis Methods for Pyridine Derivatives

| Parameter | Conventional Heating | Microwave-Assisted Synthesis researchgate.net |

|---|---|---|

| Reaction Time | 6–9 hours | 2–7 minutes |

| Yield | 71%–88% | 82%–94% |

| Solvent | Often chlorinated solvents | Ethanol, Water |

| Energy Input | High, prolonged heating | Lower, targeted heating |

| Waste Generation | Higher | Lower |

This table illustrates the general advantages of microwave-assisted synthesis over conventional heating for pyridine derivatives, based on data from analogous systems.

Design and Discovery of Next-Generation Catalytic Systems

The precise installation of substituents on the pyridine ring is a significant challenge due to the electronic nature of the heterocycle. nih.gov Future research will focus on developing novel catalytic systems that offer high regioselectivity and efficiency for the synthesis and further functionalization of this compound.

Emerging catalytic paradigms include:

C-H Functionalization: Direct C-H activation has become a powerful tool for creating complex molecules without the need for pre-functionalized starting materials. nih.govresearchgate.net While functionalization at the C2 position of pyridine is common, recent advances have enabled more challenging meta- and para-C-H functionalizations. nih.govnih.gov Developing catalysts, potentially based on rhodium or palladium, that can selectively activate the C-H bonds of a 5-methylpicolinic acid precursor for subsequent iodination would be a major breakthrough. nih.gov

Photoredox Catalysis: This rapidly evolving field uses light to drive chemical reactions under mild conditions. nih.gov Photochemical methods are being developed for the functionalization of pyridines via pyridinyl radicals, offering new pathways for creating C-C bonds with distinct regioselectivity compared to classical methods. acs.org This could be harnessed to introduce the methyl group or other functionalities onto the pyridine core.

Nanocatalysis: Heterogeneous nanocatalysts offer significant advantages in terms of reusability and ease of separation from the reaction mixture, aligning with green chemistry principles. researchgate.net Systems like metal-organic frameworks (MOFs) or metal nanoparticles supported on materials like magnetic chitosan (B1678972) have been used for synthesizing picolinates and other pyridine systems. researchgate.netnih.gov A UiO-66(Zr)-based MOF has been successfully used as a heterogeneous catalyst for the synthesis of picolinate (B1231196) derivatives at ambient temperature. rsc.org

Expansion into Novel Applications in Functional Materials

The unique electronic and coordination properties of this compound make it an attractive building block for advanced functional materials. The picolinic acid moiety is an excellent chelator for metal ions, while the iodopyridine component offers opportunities for creating materials with interesting photophysical or electronic properties.

Potential future applications include:

Metal-Organic Frameworks (MOFs): The carboxylic acid group can act as a linker to coordinate with metal ions, forming porous, crystalline MOFs. nih.gov These materials have applications in gas storage, separation, and catalysis. MOF derivatives are also being explored as advanced materials for technologies like capacitive deionization. elsevierpure.com The iodo- and methyl- groups within the MOF pores could be used to fine-tune the framework's properties or as reactive handles for post-synthetic modification.

Organic Light-Emitting Diodes (OLEDs): Pyridine derivatives are integral components of many materials used in organic electronics. bohrium.com The heavy iodine atom in this compound could promote intersystem crossing, potentially making it a useful scaffold for developing phosphorescent emitters for OLEDs.

Chemosensors: The ability of the picolinic acid group to bind to metal ions can be exploited for sensing applications. bohrium.com The fluorescence or colorimetric response of a molecule containing this unit could change upon binding to a specific metal ion. ou.ac.lkrsc.org Research could focus on designing sensors where the coordination event is signaled by a change in the molecule's photophysical properties, potentially creating selective probes for environmental or biological (non-clinical) monitoring. mdpi.com

Advanced Computational-Experimental Integration for Predictive Chemistry

The synergy between computational chemistry and experimental work is accelerating chemical discovery. acs.org For this compound, computational modeling can provide invaluable predictive insights, guiding experimental efforts and reducing trial-and-error.

Key areas for integration are:

Reaction Mechanism and Catalyst Design: Density Functional Theory (DFT) can be used to model reaction pathways, calculate activation energies, and understand the role of catalysts. mostwiedzy.pl This can help in optimizing reaction conditions for the synthesis of this compound and in designing new, more efficient catalysts for its C-H functionalization. nih.gov DFT studies on halopyridines, for example, have been used to calculate vertical electron affinities and potential energy curves to understand their behavior upon electron impact. mostwiedzy.pl

Prediction of Material Properties: Computational methods can predict the electronic and photophysical properties of new materials before they are synthesized. acs.org For instance, time-dependent DFT (TD-DFT) can be used to calculate the absorption and emission spectra of potential OLED materials or chemosensors derived from this compound.

Machine Learning (ML): ML models can be trained on existing chemical data to predict properties, reaction outcomes, and even propose new synthetic routes. acs.org By building a database of related picolinic acid derivatives and their properties, ML could be used to predict the characteristics of new functional materials based on the this compound scaffold.

Table 2: Calculated vs. Experimental Data for a Related Halopyridine

| Parameter | Calculation Method | Calculated Value (eV) | Experimental Value (eV) uniba.sk |

|---|---|---|---|

| Vertical Electron Affinity | B3LYP/6-31+G* | -0.63 | -0.68 |

| Vertical Electron Affinity | B3LYP/aug-cc-pVTZ | -0.71 | -0.68 |

This table shows the good agreement between DFT-calculated and experimental vertical electron affinities for 4-chloropyridine, a related halopyridine, demonstrating the predictive power of computational methods. uniba.sk

Interdisciplinary Research at the Interface of Chemistry and Biology (non-clinical focus)

While avoiding clinical applications, the unique structure of this compound offers intriguing possibilities at the intersection of chemistry and biology. Picolinic acid itself is known to interact with biological systems, and its derivatives can be designed as tools to probe biological processes. pensoft.net

Future non-clinical research could explore:

Metal Ion Probes: Picolinic acid is a known chelator of metal ions like zinc and iron. ou.ac.lkresearchgate.net Derivatives of this compound could be developed as fluorescent probes to study the role and trafficking of these essential metal ions in cellular systems in vitro. The design could incorporate fluorophores whose emission is modulated by metal binding.

Enzyme Inhibitor Scaffolds: The pyridine ring is a common motif in enzyme inhibitors. nih.gov This compound could serve as a starting point or a fragment for the design of specific inhibitors for enzymology studies. The iodo-group provides a handle for further chemical modification via cross-coupling reactions to explore the inhibitor's structure-activity relationship.

Chemical Biology Tools: The iodine atom allows for the introduction of tags (e.g., radioactive isotopes like ¹²⁵I or ¹³¹I) or photo-cross-linking groups. This would enable the creation of chemical probes to identify binding partners of picolinic acid-like molecules within complex biological mixtures, helping to elucidate their mechanisms of action at a molecular level without a therapeutic goal.

Q & A

Q. How should researchers conduct systematic reviews to contextualize their findings within existing literature?

- Methodological Answer : Follow PRISMA guidelines to screen, select, and appraise studies. Use Boolean operators (e.g., “this compound AND catalysis”) in databases like SciFinder or Reaxys. Critically evaluate bias in prior studies using tools like ROBIS and synthesize data via narrative or meta-analytic approaches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.